5-Bromo-2-chloro-3-(trifluoromethyl)pyridine
Overview
Description
5-Bromo-2-chloro-3-(trifluoromethyl)pyridine: is an organic compound belonging to the pyridine family It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to the pyridine ring
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the pharmaceutical and agrochemical industries . They are often involved in the protection of crops from pests .
Mode of Action
It’s known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired iso common names, indicating their widespread use and potential impact on various biochemical pathways .
Pharmacokinetics
It’s known that the compound has a melting point of 28-32℃ and a predicted boiling point of 2105±350 °C . These properties could potentially influence its bioavailability.
Result of Action
It’s known that several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries, with five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety having been granted market approval .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c , indicating that certain environmental conditions are necessary for its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor pyridine compound undergoes substitution reactions to introduce the bromine, chlorine, and trifluoromethyl groups. For instance, 5-Bromo-2-chloropyridine can be synthesized via halogen-exchange reaction using anhydrous potassium fluoride .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of chlorinating and brominating agents under controlled conditions. The reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms (bromine or chlorine) are replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as coupling partners. The reaction is usually performed in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF).
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, coupling with phenylboronic acid would yield a biphenyl derivative.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology and Medicine: In the field of biology and medicine, this compound is explored for its potential as a pharmacophore in drug discovery. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, it is used in the development of agrochemicals such as herbicides and fungicides. The compound’s unique chemical properties contribute to the efficacy and selectivity of these agrochemical products .
Comparison with Similar Compounds
5-Bromo-2-chloro-4-(trifluoromethyl)pyridine: Similar in structure but with the trifluoromethyl group at a different position.
5-Bromo-2-chloro-3-fluoropyridine: Contains a fluorine atom instead of the trifluoromethyl group.
Uniqueness: 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group at the 3-position, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific chemical and biological activities.
Properties
IUPAC Name |
5-bromo-2-chloro-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-3-1-4(6(9,10)11)5(8)12-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIJBKHHJXXREK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618653 | |
Record name | 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211122-40-6 | |
Record name | 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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